Higher Lipophilicity (LogP 3.57) Relative to Clinically Used Phthalimide Drugs Thalidomide and Apremilast
CAS 120991-60-8 exhibits a predicted LogP of 3.57 . In comparison, thalidomide has an experimental LogP of 0.33 [1] and apremilast has a reported LogP of approximately 2.0 [2]. The difference of +3.24 log units versus thalidomide and +1.57 log units versus apremilast places CAS 120991-60-8 in a substantially higher lipophilicity range, which is predicted to enhance passive membrane permeability and blood‑brain barrier penetration.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.57 (predicted, ChemSrc) |
| Comparator Or Baseline | Thalidomide LogP = 0.33 (experimental, PubChem); Apremilast LogP ≈ 2.0 (reported, DrugBank) |
| Quantified Difference | +3.24 LogP units vs thalidomide; +1.57 LogP units vs apremilast |
| Conditions | Predicted LogP was calculated using ACD/Labs or analogous algorithm; experimental values from drug databases as indicated. |
Why This Matters
For CNS‑oriented research programs, the significantly higher lipophilicity of CAS 120991-60-8 may offer superior brain penetration potential, a property that cannot be obtained with the more polar clinical comparators thalidomide or apremilast.
- [1] PubChem. Thalidomide Compound Summary, LogP. https://pubchem.ncbi.nlm.nih.gov/compound/thalidomide View Source
- [2] DrugBank. Apremilast: Physicochemical Properties. https://go.drugbank.com/drugs/DB05676 View Source
